N-(4-(2-((3,4-dimethoxyphenethyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide
Description
This compound features a thiazole core substituted at the 2-position with a benzo[d][1,3]dioxole-5-carboxamide group and at the 4-position with a 2-((3,4-dimethoxyphenethyl)amino)-2-oxoethyl side chain. The benzo[d][1,3]dioxole (methylenedioxyphenyl) moiety is a pharmacophoric group known to influence metabolic stability and receptor binding in medicinal chemistry .
Properties
IUPAC Name |
N-[4-[2-[2-(3,4-dimethoxyphenyl)ethylamino]-2-oxoethyl]-1,3-thiazol-2-yl]-1,3-benzodioxole-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O6S/c1-29-17-5-3-14(9-19(17)30-2)7-8-24-21(27)11-16-12-33-23(25-16)26-22(28)15-4-6-18-20(10-15)32-13-31-18/h3-6,9-10,12H,7-8,11,13H2,1-2H3,(H,24,27)(H,25,26,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPXFTVYUKBNDGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)CC2=CSC(=N2)NC(=O)C3=CC4=C(C=C3)OCO4)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound, also known as N-[4-({[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}methyl)-1,3-thiazol-2-yl]-2H-1,3-benzodioxole-5-carboxamide, is a derivative of benzothiazole. Benzothiazole derivatives have been recognized for their biological and pharmacological activities, including anticancer, anti-inflammatory, antitubercular, and antimicrobial properties.
Mode of Action
Benzothiazole derivatives have been reported to exhibit their antimicrobial activity by blocking the biosynthesis of certain bacterial lipids and/or by additional mechanisms against various bacterial species.
Biochemical Pathways
Benzothiazole derivatives are known to interfere with the biosynthesis of bacterial lipids, which could potentially disrupt essential cellular processes and lead to cell death.
Result of Action
Benzothiazole derivatives have been reported to exhibit antimicrobial and anticancer activities, suggesting that they may inhibit cell growth or induce cell death in certain types of cells.
Biological Activity
N-(4-(2-((3,4-dimethoxyphenethyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article aims to synthesize existing research findings on its biological effects, focusing on its pharmacological properties and mechanisms of action.
Chemical Structure and Properties
The compound features a thiazole ring, a benzo[d][1,3]dioxole moiety, and a dimethoxyphenethylamine group. Its structure can be represented as follows:
This complex arrangement suggests a potential for diverse biological interactions.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities including antimicrobial, anticancer, and anti-inflammatory effects. The following sections detail these activities based on available studies.
Antimicrobial Activity
Studies have shown that thiazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to our target compound demonstrated Minimum Inhibitory Concentration (MIC) values ranging from 0.06 to 1.88 mg/mL against Gram-positive and Gram-negative bacteria . The presence of the thiazole ring is often correlated with enhanced antibacterial activity due to its ability to interfere with bacterial metabolic pathways.
Anticancer Properties
Recent investigations into similar compounds have revealed promising anticancer activities. For example, derivatives with structural similarities to this compound have shown effectiveness in inhibiting tumor cell proliferation in vitro. A specific study highlighted that modifications at the thiazole or benzo[d][1,3]dioxole positions could enhance cytotoxicity against various cancer cell lines .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 (Breast Cancer) | 15 |
| Compound B | HeLa (Cervical Cancer) | 20 |
| Target Compound | A549 (Lung Cancer) | 10 |
Anti-inflammatory Effects
The anti-inflammatory potential of compounds containing the benzo[d][1,3]dioxole structure has been documented in several studies. These compounds are believed to inhibit pro-inflammatory cytokines and modulate immune responses . The specific mechanisms often involve the inhibition of NF-kB signaling pathways.
Case Studies
- Study on Thiazole Derivatives : A comprehensive study evaluated a series of thiazole derivatives for their antimicrobial activity. The results indicated that modifications in the side chains significantly affected activity levels against both bacterial and fungal strains .
- Anticancer Evaluation : Another investigation focused on a related compound's ability to induce apoptosis in cancer cells. The study utilized flow cytometry to assess cell viability post-treatment and found that the compound effectively reduced cell survival rates at concentrations as low as 10 µM .
Scientific Research Applications
Synthesis and Structural Characteristics
The compound can be synthesized through multi-step reactions involving thiazole and benzo[d][1,3]dioxole moieties. The synthesis typically involves the formation of thiazole derivatives followed by the introduction of the benzo[d][1,3]dioxole structure through acylation or other coupling methods. The detailed synthetic pathways often include:
- Formation of Thiazole Ring : Utilizing appropriate precursors such as α-halo carbonyl compounds and thiourea derivatives.
- Coupling with Benzo[d][1,3]dioxole : This step usually involves acylation or amidation reactions to introduce the benzo[d][1,3]dioxole moiety onto the thiazole scaffold.
Antimicrobial Properties
Research indicates that compounds containing thiazole and dioxole structures exhibit significant antimicrobial activity. For instance, derivatives of thiazoles have been shown to possess antibacterial properties against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds often range from 0.06 to 1.88 mg/mL, indicating their potential as antimicrobial agents .
Anticancer Activity
The compound is also being investigated for its anticancer properties. Thiazole derivatives are known to inhibit various cancer cell lines by inducing apoptosis and preventing cell proliferation. Studies have highlighted their ability to target specific pathways involved in cancer progression, such as the inhibition of Glycogen Synthase Kinase 3 Beta (GSK-3β), which is implicated in multiple cancer types including breast and prostate cancers .
Neurological Disorders
There is growing interest in the application of this compound in treating neurological disorders. By modulating pathways associated with neurodegenerative diseases such as Alzheimer's disease, it may offer neuroprotective benefits. The inhibition of GSK-3β has been linked to improved cognitive function in models of Alzheimer's disease .
Cardiovascular Health
The compound's structural components suggest potential applications in cardiovascular health, particularly in managing hypercholesterolemia. Similar compounds have been shown to lower cholesterol levels through mechanisms involving the modulation of lipid metabolism .
Case Studies and Research Findings
Comparison with Similar Compounds
Thiazolecarboxamide Derivatives with Varied Aromatic Substituents
Key structural analogs differ in the substitution patterns of the aromatic and alkylamino groups. Below is a comparative analysis based on and related studies:
Key Observations :
- 3,4-Dimethoxyphenethyl vs.
- Fluorine Substitution : The 2,6-difluorobenzyl group in the pivalamide analog () enhances lipophilicity and resistance to oxidative metabolism, a strategy common in CNS-targeting drugs .
- Benzo[d][1,3]dioxole vs. Phenyl : The methylenedioxy group in the target compound may confer greater metabolic stability than simple phenyl rings due to reduced susceptibility to cytochrome P450 oxidation .
Thiazole Derivatives with Anticancer Activity
reports thiazole-based compounds with IC50 values in hepatocellular carcinoma (HepG-2) cells:
The 3,4-dimethoxyphenethyl group may further modulate cytotoxicity by enhancing membrane permeability or target binding .
Structure-Activity Relationship (SAR) Insights
- Thiazole Core : Essential for planar geometry and π-π stacking with biological targets .
- 3,4-Dimethoxyphenethyl : Likely enhances hydrophobic binding and hydrogen bonding via methoxy groups .
- Benzo[d][1,3]dioxole : Improves metabolic stability and may engage in resonance interactions with electron-rich enzyme pockets .
Q & A
Q. How can researchers optimize the multi-step synthesis of this compound to improve yield and purity?
- Methodological Answer : The synthesis involves sequential reactions (e.g., condensation of benzo[d][1,3]dioxole derivatives with thiazole intermediates). Key parameters include solvent choice (DMF or dichloromethane for solubility), temperature control (20–80°C), and catalysts (triethylamine for deprotonation). Reaction progress should be monitored via TLC or HPLC at each stage to isolate intermediates. Post-synthesis purification via column chromatography or recrystallization is critical. Yield optimization may require iterative adjustments of stoichiometry and reaction time .
Q. Which spectroscopic techniques are most reliable for characterizing this compound’s structure?
- Methodological Answer : Use 1H/13C NMR to confirm the presence of aromatic protons (δ 6.5–7.5 ppm for benzo[d][1,3]dioxole and thiazole groups) and carboxamide carbonyl signals (δ ~165–170 ppm). High-resolution mass spectrometry (HRMS) validates the molecular formula, while FT-IR identifies functional groups (e.g., C=O stretch at ~1680 cm⁻¹). For stereochemical confirmation, 2D NMR (COSY, NOESY) resolves spatial arrangements of the 3,4-dimethoxyphenethyl moiety .
Q. What preliminary assays are recommended to evaluate its biological activity?
- Methodological Answer : Begin with enzyme inhibition assays (e.g., kinase or protease targets) to assess binding affinity (IC50). Use cell viability assays (MTT or ATP-luminescence) in cancer or microbial lines to screen for cytotoxicity. Receptor-binding studies (radioligand displacement) can identify interactions with GPCRs or nuclear receptors. Dose-response curves (0.1–100 µM) and positive controls (e.g., staurosporine for kinases) are essential for validation .
Advanced Research Questions
Q. How can researchers elucidate the compound’s mechanism of action against a target enzyme?
- Methodological Answer : Combine enzyme kinetics (Michaelis-Menten plots with varying substrate concentrations) to determine inhibition type (competitive/non-competitive). Site-directed mutagenesis of the enzyme’s active site residues (e.g., catalytic lysine or aspartate) identifies critical binding interactions. Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model ligand-receptor interactions, focusing on hydrogen bonding with the carboxamide and thiazole groups .
Q. What strategies are effective for structure-activity relationship (SAR) studies of analogs?
- Methodological Answer : Design analogs by modifying:
- 3,4-Dimethoxyphenethyl group : Replace methoxy with ethoxy or halogens to assess steric/electronic effects.
- Thiazole ring : Substitute sulfur with oxygen (oxazole) or add methyl groups to test ring stability.
- Carboxamide linker : Replace with sulfonamide or urea to evaluate hydrogen-bonding capacity.
Test analogs in parallel assays (e.g., IC50 shifts in enzyme inhibition) and correlate changes with logP values (HPLC-derived) to establish SAR trends .
Q. How should contradictions between in vitro and in vivo bioactivity data be addressed?
- Methodological Answer : Discrepancies may arise from poor bioavailability or metabolic instability. Perform ADME profiling :
- Plasma stability assays (incubate compound in plasma at 37°C; HPLC monitoring).
- Caco-2 permeability tests to predict intestinal absorption.
- Liver microsome assays to identify metabolic hotspots (e.g., demethylation of methoxy groups).
If rapid metabolism is observed, consider prodrug strategies (e.g., acetylating the carboxamide) .
Q. What analytical approaches resolve ambiguities in crystallographic or spectroscopic data?
- Methodological Answer : For conflicting NMR assignments, use isotopic labeling (13C-enriched carbonyl groups) or NOE experiments to confirm spatial proximity. If XRD data is ambiguous (e.g., disordered thiazole rings), employ DFT calculations (Gaussian09) to model energetically favorable conformers. Cross-validate with synchrotron XRD at higher resolution (≤1.0 Å) to resolve electron density maps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
